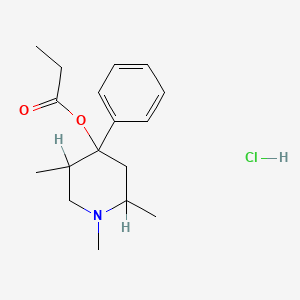

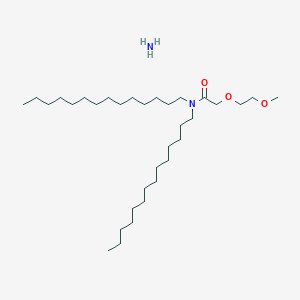

(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 28-Deoxybetulin-Methylenamin beinhaltet typischerweise die Modifikation von Betulin. Eine übliche Methode beinhaltet die Reaktion von Betulin mit einem Amin unter bestimmten Bedingungen, um das Methylenamin-Derivat zu bilden . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Ethanol, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von 28-Deoxybetulin-Methylenamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um eine maximale Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: 28-Deoxybetulin-Methylenamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um andere Triterpenoid-Derivate zu ergeben.

Substitution: Die Aminogruppe in der Verbindung kann an Substitutionsreaktionen teilnehmen, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Triterpenoid-Derivate mit potenziellen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

28-Deoxybetulin-Methylenamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 28-Deoxybetulin-Methylenamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Derivat von Betulin wird angenommen, dass es die Cholesterinsynthese hemmt, indem es Enzyme angreift, die an diesem Weg beteiligt sind. Zusätzlich wird angenommen, dass seine antivirale Aktivität auf seine Fähigkeit zurückzuführen ist, virale Replikationsprozesse zu stören .

Ähnliche Verbindungen:

Betulin: Die Stammverbindung, bekannt für ihre Hemmung der Cholesterinsynthese.

Betulinsäure: Ein weiteres Derivat von Betulin mit potenziellen Antikrebs- und antiviralen Eigenschaften.

Lupeol: Ein Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Einzigartigkeit: 28-Deoxybetulin-Methylenamin ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die seine antivirale Aktivität im Vergleich zu anderen ähnlichen Verbindungen verstärken. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es auch zu einer vielseitigen Verbindung für weitere synthetische Modifikationen .

Wirkmechanismus

The mechanism of action of 28-Deoxybetulin methyleneamine involves its interaction with specific molecular targets and pathways. As a derivative of betulin, it is believed to inhibit cholesterol biosynthesis by targeting enzymes involved in this pathway. Additionally, its antiviral activity is thought to be due to its ability to interfere with viral replication processes .

Vergleich Mit ähnlichen Verbindungen

Betulin: The parent compound, known for its cholesterol biosynthesis inhibition.

Betulinic acid: Another derivative of betulin with potential anticancer and antiviral properties.

Lupeol: A triterpenoid with anti-inflammatory and anticancer activities.

Uniqueness: 28-Deoxybetulin methyleneamine is unique due to its specific structural modifications, which enhance its antiviral activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further synthetic modifications .

Eigenschaften

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(2-aminoethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO/c1-20(2)21-10-15-31(18-19-32)17-16-29(6)22(26(21)31)8-9-24-28(5)13-12-25(33)27(3,4)23(28)11-14-30(24,29)7/h21-26,33H,1,8-19,32H2,2-7H3/t21-,22+,23-,24+,25-,26+,28-,29+,30+,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKGNYKTNKKLIO-UPXNPTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

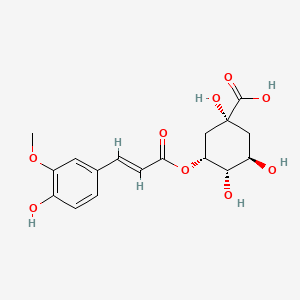

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

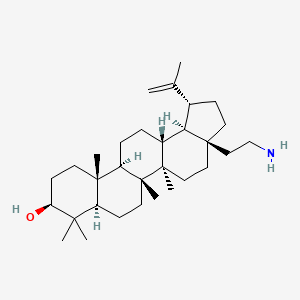

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)

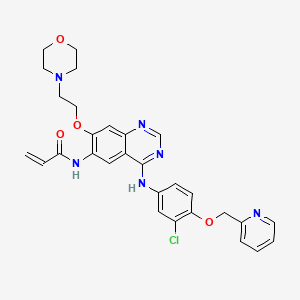

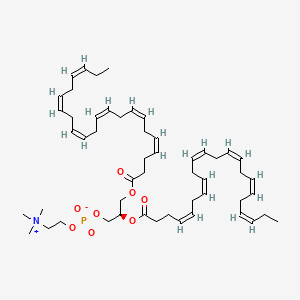

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)